molecular formula C16H24BrNO B13842316 N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine

N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine

Cat. No.: B13842316
M. Wt: 326.27 g/mol
InChI Key: YZUBVPWXCIPPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine is an organic compound that features a bromophenoxy group attached to an ethyl chain, which is further connected to a dimethylcyclohexanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine typically involves the reaction of 4-bromophenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with 4,4-dimethylcyclohexanone in the presence of a reducing agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the bromine atom, forming a phenoxyethyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenoxyethyl derivatives.

    Substitution: Various substituted phenoxyethyl compounds depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group may facilitate binding to these targets, while the cyclohexanamine structure can modulate the compound’s overall activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromophenoxy)ethyl]-N,N-diethylamine
  • 2-(4-bromophenoxy)-N,N-dimethylethylamine
  • N-[2-(4-bromophenoxy)ethyl]pyrrolidine

Uniqueness

N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine is unique due to its specific structural features, such as the dimethylcyclohexanamine moiety, which distinguishes it from other similar compounds. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H24BrNO

Molecular Weight

326.27 g/mol

IUPAC Name

N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine

InChI

InChI=1S/C16H24BrNO/c1-16(2)9-7-14(8-10-16)18-11-12-19-15-5-3-13(17)4-6-15/h3-6,14,18H,7-12H2,1-2H3

InChI Key

YZUBVPWXCIPPMG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NCCOC2=CC=C(C=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.